
Benzoic acid, 3,3'-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) is a complex organic compound characterized by the presence of multiple iodine atoms and a benzoic acid core. This compound is notable for its unique structure, which includes azelaoyldiimino and butyramidomethyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid derivatives, followed by the introduction of azelaoyldiimino and butyramidomethyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of functional groups.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield iodinated benzoic acid derivatives, while substitution reactions can produce a variety of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with molecular targets through its functional groups. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and proteins. The azelaoyldiimino and butyramidomethyl groups may also contribute to its binding affinity and specificity for certain molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like 3,3’-(azelaoyldiimino)bis(5-(acetylaminomethyl)-2,4,6-triiodobenzoic acid) share structural similarities but differ in functional groups.
Iodinated organic compounds: Other iodinated compounds used in imaging and diagnostics, such as iopamidol and iohexol, have similar applications but distinct structures.
Uniqueness
The uniqueness of Benzoic acid, 3,3’-(azelaoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-) lies in its specific combination of functional groups and iodine atoms, which confer unique chemical and biological properties. Its structure allows for diverse applications in research and industry, making it a valuable compound for further study.
Eigenschaften
CAS-Nummer |
25903-31-5 |
|---|---|
Molekularformel |
C33H38I6N4O8 |
Molekulargewicht |
1380.1 g/mol |
IUPAC-Name |
3-[(butanoylamino)methyl]-5-[[9-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C33H38I6N4O8/c1-3-10-18(44)40-14-16-24(34)22(32(48)49)28(38)30(26(16)36)42-20(46)12-8-6-5-7-9-13-21(47)43-31-27(37)17(15-41-19(45)11-4-2)25(35)23(29(31)39)33(50)51/h3-15H2,1-2H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H,50,51) |
InChI-Schlüssel |
ZVVAYUDTNDEEJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



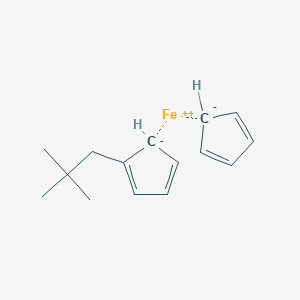
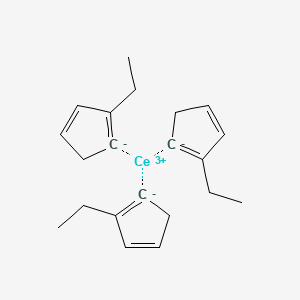

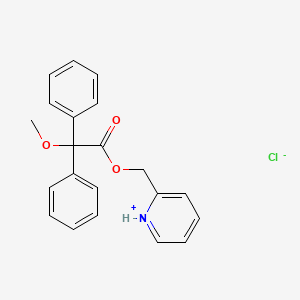

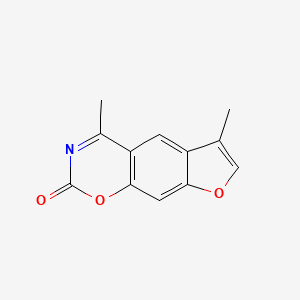

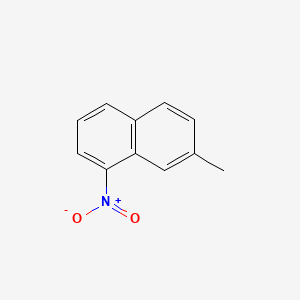
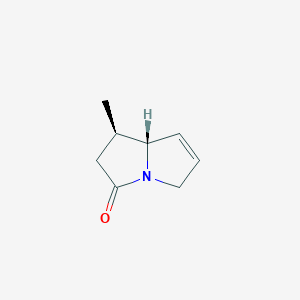
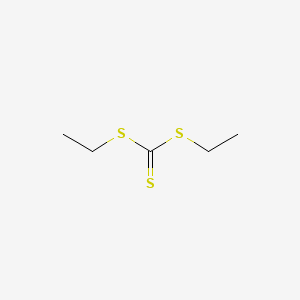
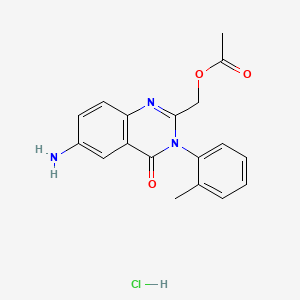

![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
